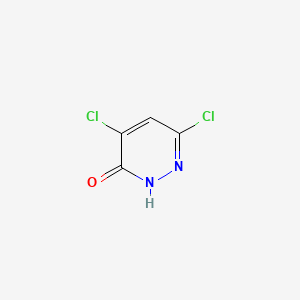

4,6-Dichloropyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEIRRXSGRRWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728630 | |

| Record name | 4,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-37-9 | |

| Record name | 4,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloropyridazin-3(2H)-one

Introduction: The Strategic Importance of the Dichloropyridazinone Scaffold

To the researchers, chemists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the pyridazinone core represents a "privileged scaffold." Its unique electronic and structural features make it a cornerstone in the synthesis of a wide array of biologically active compounds.[1][2] Among its halogenated derivatives, 4,6-Dichloropyridazin-3(2H)-one is a molecule of significant interest. While less commonly documented than its 4,5- and 5,6-isomers, its distinct substitution pattern offers a unique vector for chemical diversification, making a thorough understanding of its physicochemical properties essential for its effective application.

This guide provides a comprehensive analysis of this compound, moving beyond a simple data sheet to explain the causality behind its properties. We will delve into its structural identity, comparative physicochemical data, spectroscopic signatures, and chemical reactivity. Furthermore, we will contextualize its utility through detailed experimental protocols and its role in the drug discovery pipeline, providing field-proven insights for its practical application.

Chemical Identity and Structural Elucidation

The fundamental properties of a molecule are dictated by its structure. This compound is an aromatic heterocyclic compound featuring a six-membered ring with two adjacent nitrogen atoms, a ketone group, and two chlorine substituents.

A critical feature of pyridazinones is the potential for keto-enol tautomerism. The molecule exists in equilibrium between the lactam (pyridazinone) and lactim (hydroxypyridazine) forms. Under standard physiological and synthetic conditions, the keto form is predominantly favored due to the greater stability of the amide group.

Caption: Keto-enol tautomerism of the 4,6-Dichloropyridazinone core.

Core Chemical Identifiers

Precise identification is paramount for regulatory, safety, and procurement purposes. While a dedicated CAS number for the unsubstituted this compound is not widely cited, its derivatives are well-documented, confirming the viability of the core structure. For reference, key identifiers for the related carboxylic acid derivative are provided.[3]

| Identifier | Value (for 4,6-Dichloropyridazine-3-carboxylic acid) | Source |

| CAS Number | 1040246-87-4 | [3][4] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [3][4] |

| Molecular Weight | 192.99 g/mol | [3][4] |

| IUPAC Name | 4,6-dichloropyridazine-3-carboxylic acid | [3] |

| InChIKey | CYHNQEXUXBNNEI-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=NN=C1Cl)C(=O)O)Cl | [3] |

Note: Data presented for the carboxylic acid derivative to illustrate the nomenclature of the 4,6-dichloro scaffold.

Physicochemical Properties: A Comparative Analysis

Direct, experimentally verified data for this compound is sparse in readily accessible literature. However, we can derive significant insights by comparing its predicted properties with the well-characterized 4,5-dichloro isomer. This comparative approach is a standard practice in medicinal chemistry to anticipate a molecule's behavior.

| Property | This compound (Predicted/Inferred) | 4,5-Dichloropyridazin-3(2H)-one (Experimental) | Causality and Expert Insights |

| Molecular Formula | C₄H₂Cl₂N₂O | C₄H₂Cl₂N₂O | Isomeric structures share the same formula and weight.[5][6] |

| Molecular Weight | 164.97 g/mol | 164.97 g/mol | Identical composition.[5][6] |

| Appearance | White to off-white solid (predicted) | White to pale yellow crystalline powder | Halogenated heterocycles of this size are typically crystalline solids at room temperature.[5] |

| Melting Point (°C) | Predicted to be lower than the 4,5-isomer | 200 - 206 | The 4,5-isomer possesses a C2 axis of symmetry, which can lead to more efficient crystal lattice packing and a higher melting point. The less symmetric 4,6-isomer would be expected to have a lower melting point.[5][6] |

| Boiling Point (°C) | > 400 (Predicted) | Not available | High melting point suggests a very high boiling point, likely with decomposition. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol) (predicted) | Similar solubility profile expected | The presence of the lactam group allows for hydrogen bonding, conferring some polar character, while the dichlorinated ring provides lipophilicity. |

| pKa | ~7.5 - 8.5 (Predicted for N-H proton) | ~8.4 (Predicted for 5,6-isomer)[7] | The amide proton (N-H) is weakly acidic. The electron-withdrawing effects of the chlorine atoms and the pyridazine ring nitrogen atoms stabilize the conjugate base. The precise value is sensitive to the chlorine positions. |

Spectroscopic and Analytical Characterization

The true value for a research scientist lies in the ability to unequivocally identify a synthesized compound and distinguish it from its isomers. Spectroscopic methods are the primary tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of isomeric pyridazinones. The key distinction lies in the pattern of the aromatic proton signals.

-

¹H NMR: The 4,6-dichloro isomer is unique in that it possesses a single, isolated proton at the C5 position. This would appear as a sharp singlet in the aromatic region (predicted ~7.5-7.8 ppm). In contrast, the 3,6-dichloro isomer would show two doublets (an AX system), and the 4,5-dichloro isomer would also present a singlet, but its chemical environment and resulting shift would differ.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show four distinct carbon signals. The carbonyl carbon (C3) would be the most downfield (~160-170 ppm). The chlorinated carbons (C4, C6) would appear around 140-150 ppm, while the protonated carbon (C5) would be the most upfield of the ring carbons (~120-130 ppm).[1][8]

Caption: Predicted ¹H NMR signatures to differentiate dichloropyridazinone isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. A typical spectrum would exhibit:

-

N-H stretch: A broad absorption in the range of 3100-3300 cm⁻¹.

-

C=O stretch (Amide I): A strong, sharp absorption around 1670-1690 cm⁻¹. This is a highly characteristic peak.

-

C=C and C=N stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-Cl stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key feature is the isotopic pattern of the molecular ion [M]⁺ due to the presence of two chlorine atoms. The expected pattern for the molecular ion peak would be a cluster of peaks at m/z 164 (M⁺, ³⁵Cl₂), 166 ([M+2]⁺, ³⁵Cl³⁷Cl), and 168 ([M+4]⁺, ³⁷Cl₂), with a characteristic intensity ratio of approximately 9:6:1.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the stepwise or simultaneous introduction of new functional groups.

The chlorine at the C6 position is generally more reactive towards nucleophiles than the chlorine at C4, an effect modulated by the adjacent carbonyl group and ring nitrogens. This differential reactivity is a powerful tool for selective functionalization, enabling the creation of diverse molecular libraries from a single starting scaffold.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Dichloropyridazine-3-carboxylic acid | C5H2Cl2N2O2 | CID 21919280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1040246-87-4|4,6-Dichloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. L07413.06 [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to 4,6-Dichloropyridazin-3(2H)-one: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloropyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a versatile building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the potential of this scaffold in creating next-generation medicines.

Core Chemical Identity

This compound is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of two chlorine atoms and a carbonyl group makes it a highly reactive and versatile intermediate for chemical synthesis.

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

| CAS Number | 17285-37-9 | [1][2][3][4][5] |

| Molecular Formula | C₄H₂Cl₂N₂O | [1][2][3][4] |

| Molecular Weight | 164.98 g/mol | [1][2][3] |

| IUPAC Name | 4,6-dichloro-1,2-dihydropyridazin-3-one | |

| Synonyms | 3,5-dichloro-1H-pyridazin-6-one, 4,6-dichloropyridazin-3-ol | [4] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Strategies

A plausible synthetic pathway to this compound would involve the chlorination of a corresponding dihydroxy-pyridazinone precursor. The regioselectivity of the chlorination would be a critical factor in obtaining the desired 4,6-dichloro isomer.

General Synthetic Workflow:

References

- 1. Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Versatile Heterocycle

An In-Depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyridazin-3(2H)-one

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyridazine core, it serves as a valuable scaffold for the synthesis of novel bioactive agents.[1] The precise arrangement of its chloro, carbonyl, and amine functionalities dictates its reactivity and potential biological interactions. Therefore, rigorous structural confirmation is not merely a procedural step but the foundational pillar upon which all subsequent research and development activities are built.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.

A critical aspect of this molecule's chemistry is the potential for lactam-lactim tautomerism, an equilibrium between the pyridazin-3(2H)-one form and its aromatic 3-hydroxy-4,6-dichloropyridazine tautomer.[2] Spectroscopic analysis is the definitive tool for determining the predominant form in a given state or solvent, a distinction crucial for understanding its chemical behavior.

Caption: Lactam-lactim tautomerism in the subject molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a definitive fingerprint of its structure.

Expertise & Rationale

The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not typically interfere with key signals.[3] More importantly, the N-H proton is often observable in DMSO-d₆, whereas it may exchange too rapidly in solvents like D₂O or methanol-d₄. Tetramethylsilane (TMS) is used as the internal standard because its 12 equivalent protons give a sharp, single resonance at a defined 0.0 ppm, far from the signals of our analyte, providing a reliable reference point.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be remarkably simple, a key validation of the proposed structure.

-

C5-H Proton: A single proton is located on the pyridazinone ring, flanked by two chlorine-bearing carbons. This environment will result in a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is anticipated to be significantly downfield (in the 7.0-8.0 ppm range) due to the deshielding effects of the electronegative chlorine atoms, the adjacent nitrogen, and the overall electron-deficient nature of the heterocyclic ring.

-

N2-H Proton: The proton on the nitrogen atom (the lactam N-H) is expected to appear as a broad singlet. Its chemical shift is highly variable and dependent on concentration, temperature, and solvent, but in DMSO-d₆, it often appears in the 11-13 ppm region. This broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with any trace water in the solvent. A key confirmatory experiment is a D₂O shake, where a drop of D₂O is added to the NMR tube. The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, providing definitive proof of its assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 7.8 | Singlet (s) | CH (at C5) |

| ¹H | ~12.0 - 13.0 | Broad Singlet (br s) | NH (at N2) |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four distinct signals, corresponding to the four unique carbon atoms in the molecule.

-

C3 (Carbonyl Carbon): The C=O carbon of the lactam is expected to be the most downfield signal, typically in the range of 155-165 ppm. This is a characteristic chemical shift for amide and lactam carbonyls.

-

C4 and C6 (Chloro-substituted Carbons): The two carbons directly bonded to chlorine atoms (C4 and C6) will also be significantly downfield, generally appearing between 140-155 ppm. The high electronegativity of chlorine withdraws electron density, deshielding the carbon nuclei.

-

C5 (C-H Carbon): The carbon atom bonded to the sole ring proton (C5) will be the most upfield of the ring carbons, likely appearing in the 115-125 ppm range.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) | Assignment |

|---|---|---|

| ¹³C | ~158 | C =O (at C3) |

| ¹³C | ~150 | C -Cl (at C6) |

| ¹³C | ~145 | C -Cl (at C4) |

| ¹³C | ~120 | C -H (at C5) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and co-adding 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for the key C=O and N-H bonds, confirming the lactam structure.

Expertise & Rationale

The presence of a strong absorption band in the carbonyl region (1650-1700 cm⁻¹) and a band in the N-H stretching region (~3100-3300 cm⁻¹) would strongly support the pyridazin-one tautomer over the aromatic hydroxy form. The hydroxy form would instead show a broad O-H stretch (~3200-3600 cm⁻¹) and would lack the characteristic C=O absorption. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality, reproducible spectra.[5]

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100 - 3250 | N-H Stretch (lactam) | Medium |

| 3050 - 3100 | Aromatic C-H Stretch | Weak |

| 1670 - 1690 | C=O Stretch (lactam carbonyl) | Strong |

| 1580 - 1620 | C=N / C=C Ring Stretch | Medium-Strong |

| 1000 - 1200 | C-N Stretch | Medium |

| 700 - 850 | C-Cl Stretch | Strong |

Note: IR data for the related 3,6-dichloropyridazine shows characteristic bands for the aromatic ring system but lacks the strong C=O and N-H absorptions, highlighting the diagnostic power of these bands.[6][7]

Experimental Protocol: FTIR-ATR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[5]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[5]

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For halogenated compounds like this compound, MS is particularly powerful due to the characteristic isotopic patterns of chlorine.

Expertise & Rationale

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing two chlorine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺). This cluster will have peaks at M, M+2, and M+4, with relative intensities of approximately 100:65:10 (or roughly 9:6:1). Observing this pattern is unequivocal proof of the presence of two chlorine atoms in the molecule. Electron Ionization (EI) is a common technique that provides this information along with valuable fragmentation data.

Caption: Predicted MS isotopic pattern for a dichloro-compound.

Predicted Mass Spectrum

The molecular formula is C₄H₂Cl₂N₂O, giving a monoisotopic mass of 163.95 g/mol for the all-³⁵Cl isotopologue.[8]

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₄H₂³⁵Cl₂N₂O | 163.9544 | Molecular Ion |

| [M+2]⁺ | C₄H₂³⁵Cl³⁷ClN₂O | 165.9515 | Isotope Peak 1 |

| [M+4]⁺ | C₄H₂³⁷Cl₂N₂O | 167.9485 | Isotope Peak 2 |

Common fragmentation pathways in EI-MS might include the loss of CO, Cl, or N₂, leading to smaller fragment ions that can help piece together the molecular structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[9]

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular weight and the presence of two chlorine atoms. Identify major fragment ions to corroborate the proposed structure.

UV-Visible Spectroscopy: Investigating the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically related to its chromophores and conjugated systems.

Expertise & Rationale

The pyridazinone ring contains π bonds and heteroatoms with non-bonding electrons (n), creating a chromophore capable of n → π* and π → π* transitions.[10] These transitions correspond to the absorption of UV or visible light at specific wavelengths (λmax). The positions and intensities of these absorption bands are sensitive to the molecular structure and the solvent used. Methanol or ethanol are common solvents for this analysis.[11][12]

-

π → π Transitions:* These are typically high-energy, high-intensity absorptions and are expected to occur in the shorter wavelength UV region (e.g., 200-280 nm) for the conjugated pyridazinone system.

-

n → π Transitions:* These transitions involve the non-bonding electrons on the oxygen and nitrogen atoms. They are lower in energy and intensity and are expected to appear at longer wavelengths (e.g., >280 nm).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.[10]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent. This corrects for any absorption from the solvent and the cuvette itself.

-

Data Acquisition: Place the sample cuvette in the beam path and record the absorption spectrum, typically over a range of 200 to 600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Caption: A typical workflow for structural elucidation.

Conclusion

The structural characterization of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the critical functional groups indicative of the dominant tautomeric form, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By synergistically applying these techniques and understanding the causal principles behind the data, researchers can establish the structure of this important heterocyclic building block with the highest degree of confidence, paving the way for its successful application in drug development and materials science.

References

- BenchChem. (n.d.). Spectroscopic Profile of 2,5-Dichloropyrazine: A Technical Guide.

- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(8), 1485-1505.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- NIST. (n.d.). Pyridazine, 3,6-dichloro-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 4,6-dichloro-2-(2-naphthyl)-3(2H)-pyridazinone. John Wiley & Sons, Inc.

- SpectraBase. (n.d.). 4,5-dichloro-3(2H)-pyridazinone. John Wiley & Sons, Inc.

- SpectraBase. (n.d.). 4,6-dichloro-2-(2-naphthyl)-3(2H)-pyridazinone. John Wiley & Sons, Inc.

- Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y.-J. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144.

- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(10).

- PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information.

- NIST. (n.d.). Pyridazine, 3,6-dichloro-. NIST Chemistry WebBook.

- PubChem. (n.d.). 5,6-Dichloropyridazin-3(2H)-one. National Center for Biotechnology Information.

- Al-Ostath, A., Al-Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Molecules, 27(15), 4948.

- ResearchGate. (n.d.). UV−vis absorption spectra of (a) 1−3, (b) 4−6 in MeOH, and....

- Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University.

- NIST. (n.d.). Pyridazine, 3,6-dichloro-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 2,3-Dichloropyridine. John Wiley & Sons, Inc.

- MassBank. (2014). Organic compounds.

- Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).

- PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. National Center for Biotechnology Information.

- ResearchGate. (n.d.). UV-visible spectra of 2,6-dichloropyrazine.

- PubChem. (n.d.). 6-(4-Amino-2,6-dichlorophenoxy)-4-(1-methylethyl)-3(2H)-pyridazinone. National Center for Biotechnology Information.

- Sayle, R. A. (2012). Tautomerism in large databases. Journal of Cheminformatics, 4(Suppl 1), P20.

- Perez-Ramirez, J., & Mul, G. (2009). A UV-Vis Micro-spectroscopic Study to Rationalize the Influence of Cl-(aq) on the Formation of Different.... Physical Chemistry Chemical Physics.

- Sztanke, M., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(11), 3374.

- Tran, T. T. H., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNU Journal of Science: Natural Sciences and Technology, 36(3).

- Jeyaraman, R., & Ravindran, T. (2000). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 39B, 80-83.

- Supporting Information. (n.d.). Photocatalytic Fluorosulfonylation of Aliphatic Carboxylic Acid NHPI Esters.

- Sadeek, S. A., et al. (2015). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. Journal of Molecular Structure, 1098, 337-348.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,1-dichloroethane.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerism in large databases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 7. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 8. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jofamericanscience.org [jofamericanscience.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,6-Dichloropyridazin-3(2H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4,6-Dichloropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines plausible synthetic approaches, discusses its reactivity, and explores its potential applications in drug discovery and development.

Core Compound Identification and Properties

This compound is a dichlorinated derivative of the pyridazinone heterocyclic system. The precise arrangement of the chlorine atoms on the pyridazine ring significantly influences its reactivity and potential as a building block in the synthesis of more complex molecules.

Chemical Formula and Molecular Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₄H₂Cl₂N₂O | [1] |

| Molecular Weight | 164.98 g/mol | [1] |

| CAS Number | 17285-37-9 | [1] |

| IUPAC Name | 4,6-dichloro-1,2-dihydropyridazin-3-one |

It is important to distinguish this isomer from its close relatives, such as 4,5-Dichloropyridazin-3(2H)-one and 3,6-Dichloropyridazine, as their chemical and biological activities can differ significantly.

Synthesis of Dichlorinated Pyridazinones: A General Overview

The synthesis of dichlorinated pyridazinone scaffolds often commences from readily available precursors like maleic anhydride or mucochloric acid. These starting materials undergo cyclization reactions with hydrazine or its derivatives to form the pyridazinedione or related intermediates, which are subsequently chlorinated.

Plausible Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible route can be extrapolated from the synthesis of analogous compounds. A common strategy involves the reaction of a substituted maleic anhydride or a related 1,4-dicarbonyl compound with a hydrazine derivative, followed by a chlorination step.

For instance, the synthesis of the related 3,6-dichloropyridazine often starts with the reaction of maleic anhydride and hydrazine to form 1,2-dihydropyridazine-3,6-dione, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[2][3][4] A similar approach, potentially starting with a suitably substituted precursor, could likely be adapted for the synthesis of the 4,6-dichloro isomer.

The following diagram illustrates a generalized synthetic workflow for producing dichlorinated pyridazinones.

Caption: Generalized workflow for the synthesis of dichlorinated pyridazinones.

Reactivity and Functionalization

The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms, which are susceptible to nucleophilic substitution. The electron-deficient nature of the pyridazinone ring facilitates these reactions.

Nucleophilic Substitution Reactions

The chlorine atoms at the 4- and 6-positions can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes this compound a valuable scaffold for generating libraries of substituted pyridazinone derivatives for screening in drug discovery programs. The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

Studies on related dichloropyradizinone isomers have shown that sequential nucleophilic aromatic substitution is a viable strategy for creating diverse molecular architectures.[5] For example, reactions with amines can lead to the formation of mono- or di-aminated products, which are of interest for their potential biological activities.

The following diagram illustrates the general reactivity of a dichloropyridazinone with a nucleophile.

Caption: General scheme for the nucleophilic substitution of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the proton on the pyridazinone ring, with its chemical shift influenced by the electron-withdrawing chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the four carbon atoms of the pyridazinone ring, with the carbons attached to the chlorine atoms appearing at characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.[6][7][8]

Due to the limited availability of specific experimental data for the 4,6-dichloro isomer in the literature, a comparative analysis with the spectra of the more common 3,6- and 4,5-dichloro isomers would be beneficial for definitive structural assignment.[9]

Applications in Drug Discovery and Medicinal Chemistry

The pyridazinone core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These include potential applications as anticancer, anti-inflammatory, and cardiovascular agents.[1]

While specific applications of this compound are not widely reported, its structural similarity to other biologically active pyridazinones suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The dichlorinated nature of the molecule provides a handle for further chemical modification to explore structure-activity relationships and develop new drug candidates. For instance, derivatives of the related 3,6-dichloropyridazine are used as intermediates in the synthesis of various pharmaceuticals.[1]

Safety and Handling

Based on the available hazard information, this compound should be handled with care in a laboratory setting.

Hazard Identification

The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its dichlorinated pyridazinone core offers versatile handles for chemical modification, opening avenues for the creation of novel compounds with potential therapeutic applications. While detailed experimental data for this specific isomer remains scarce, the established chemistry of related pyridazinone derivatives provides a solid foundation for its synthesis and functionalization. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential in the development of new pharmaceuticals and other bioactive molecules.

References

-

Acmec Biochemical. This compound. [Link]

- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976.

- Google Patents. (2008). Process for Preparing 3,6-Dichloropyridazine-1-Oxide.

-

SpectraBase. 4,6-dichloro-2-(2-naphthyl)-3(2H)-pyridazinone. [Link]

-

National Center for Biotechnology Information. (2020). Azolo[d]pyridazinones in medicinal chemistry. PubMed. [Link]

- Google Patents. (2021).

- Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine.

-

ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]

-

Google Patents. (2023). Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

National Center for Biotechnology Information. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE: High Purity Chemical Intermediate for Synthesis. [Link]

-

Datapdf.com. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]

-

ResearchGate. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. [Link]

-

National Center for Biotechnology Information. 5,6-Dichloropyridazin-3(2H)-one. [Link]

-

ACS Publications. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]

-

Justia Patents. (2023). Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4,6-Dichloro-3-pyridazinecarboxylic Acid: High-Purity Pharmaceutical Intermediate. [Link]

-

National Center for Biotechnology Information. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

Preprints.org. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

-

ResearchGate. 13 C-NMR chemical shifts. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. 4,5-Dichloro-3-hydroxypyridazine. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

University of California, Irvine. 1H NMR Chemical Shifts (δ, ppm). [Link]

-

The Royal Society of Chemistry. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]

-

ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. [Link]

-

Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

-

National Center for Biotechnology Information. 4,6-Dichloropyridazin-3-amine. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

National Center for Biotechnology Information. (1995). Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][1][5]benzodiazepines. [Link]

Sources

- 1. scholarena.com [scholarena.com]

- 2. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a] [1, 5]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Regioselective Reactivity of Chlorine Atoms in 4,6-Dichloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of the chlorine atoms at the C4 and C6 positions of 4,6-dichloropyridazin-3(2H)-one. This pyridazinone core is a prevalent scaffold in medicinal chemistry, and understanding its site-selective functionalization is paramount for the efficient development of novel therapeutic agents. This guide moves beyond a simple recitation of protocols to offer a mechanistic rationale for the observed reactivity, empowering researchers to make informed decisions in their synthetic strategies.

Introduction: The this compound Scaffold

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a lactam functionality.[1] This structural motif is of significant interest in drug discovery due to its ability to engage in various biological interactions. The presence of two chlorine atoms in this compound offers two reactive handles for the introduction of diverse substituents, making it a valuable building block for creating libraries of compounds for biological screening.[2] The key challenge and opportunity lie in the selective functionalization of either the C4 or the C6 position, which can lead to distinct pharmacological profiles.

The Dichotomy of Reactivity: Electronic and Steric Influences on C4 and C6

The differential reactivity of the two chlorine atoms in this compound is a nuanced interplay of electronic and steric effects. A thorough understanding of these factors is crucial for predicting and controlling the regioselectivity of substitution reactions.

Electronic Landscape of the Pyridazinone Ring

The pyridazinone ring is an electron-deficient system, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency activates the chlorine-bearing carbons towards nucleophilic aromatic substitution (SNAr).[3] The positions ortho and para to the ring nitrogens are particularly activated. In the case of this compound:

-

C6 Position: This position is ortho to the N1 nitrogen, significantly activating the C6-Cl bond for nucleophilic attack.

-

C4 Position: This position is meta to the N1 nitrogen but is influenced by the lactam functionality. The carbonyl group at C3 is strongly electron-withdrawing, which enhances the electrophilicity of the adjacent C4 carbon.

Computational studies on analogous dichloropyrimidine systems have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a strong predictor of the site of nucleophilic attack.[4] For this compound, it is anticipated that both C4 and C6 will have significant LUMO coefficients, making both sites susceptible to nucleophilic attack. The precise balance of reactivity will then be dictated by the nature of the nucleophile and the reaction conditions.

Steric Considerations

Steric hindrance plays a critical role in dictating the accessibility of the C4 and C6 positions to incoming nucleophiles.

-

C6 Position: This position is relatively unhindered, flanked by a proton at C5.

-

C4 Position: This position is flanked by the lactam carbonyl group at C3. While the carbonyl itself is planar, the steric bulk of the nucleophile can influence the trajectory of its approach to the C4 carbon. Larger, bulkier nucleophiles may experience greater steric repulsion at the C4 position compared to the C6 position.[5]

The interplay of these electronic and steric factors is summarized in the following diagram:

Caption: Factors influencing the reactivity of C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone for the functionalization of this compound. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile.

Reactions with N-Nucleophiles

The reaction with amines is a common strategy for introducing nitrogen-containing substituents. The regioselectivity can often be controlled by the steric bulk of the amine.

-

Primary and less hindered secondary amines: These nucleophiles are generally small enough to attack both the C4 and C6 positions. The electronic activation at C6 often leads to a preference for substitution at this position, especially under kinetic control.

-

Bulky secondary amines and anilines: Increased steric hindrance can disfavor attack at the more crowded C4 position, leading to a higher selectivity for the C6-substituted product.

Reactions with O-Nucleophiles

Alkoxides and phenoxides are effective nucleophiles for the synthesis of ether derivatives. The regioselectivity of these reactions is particularly sensitive to reaction conditions. Studies on the analogous 3,6-dichloropyridazine-4-carboxamides have shown that the polarity of the solvent can have a dramatic effect on the product ratio.[6] In less polar solvents, the formation of a hydrogen bond between the alcohol and a ring nitrogen can activate the adjacent chlorine atom, influencing the site of attack. A similar effect can be anticipated for this compound.

Reactions with S-Nucleophiles

Thiols are excellent nucleophiles for SNAr reactions and readily displace the chlorine atoms of dichloropyridazinones to form thioethers.[7] Due to the high nucleophilicity of thiols, these reactions often proceed under mild conditions. While specific regioselectivity data for this compound is scarce, based on general principles, the less sterically hindered C6 position is the likely initial site of attack.

The following table summarizes the expected regioselectivity for SNAr reactions with various nucleophiles:

| Nucleophile Type | Expected Major Product | Rationale |

| Small Primary Amines | Mixture of C4 and C6 isomers, potentially favoring C6 | Electronic activation at C6 is significant. |

| Bulky Secondary Amines | C6-substituted product | Steric hindrance at C4 disfavors attack. |

| Alkoxides (e.g., MeO⁻) | Mixture of C4 and C6 isomers | Outcome is sensitive to solvent polarity and counter-ion. |

| Phenoxides | C6-substituted product | The bulk of the phenoxide favors attack at the less hindered position. |

| Thiols | C6-substituted product | High nucleophilicity and preference for the less sterically encumbered site. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the functionalization of halo-heterocycles.[8][9] These methods offer a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions with a broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the dichloropyridazinone and various boronic acids or their esters.[10] The regioselectivity of this reaction is highly dependent on the palladium catalyst and, crucially, the choice of ligand.[11]

-

Ligand-controlled regioselectivity: Different phosphine ligands can exhibit a preference for oxidative addition at either the C4 or C6 position. Bulky, electron-rich ligands can favor coupling at the less sterically hindered C6 position. Conversely, specialized ligands have been developed to direct coupling to more hindered positions in other heterocyclic systems, a strategy that could potentially be applied here.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[12][13] This reaction allows for the coupling of a wide range of amines, including those that are poor nucleophiles in SNAr reactions. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination can be tuned by the judicious selection of the palladium catalyst and ligand system. The steric environment around the C4 and C6 positions will be a key determinant of the preferred site of reaction.

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below:

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples for the selective functionalization of dichloropyridazinone systems and can be adapted for this compound.

Protocol for Nucleophilic Aromatic Substitution: Synthesis of a 6-amino-4-chloropyridazin-3(2H)-one derivative

This protocol is adapted from procedures for the amination of related dichloropyridazines.[14]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 6-amino-4-chloropyridazin-3(2H)-one derivative.

Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of a 6-aryl-4-chloropyridazin-3(2H)-one derivative

This protocol is based on established methods for the Suzuki-Miyaura coupling of dichloropyridazines.[8]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined.

-

Solvent Addition: Anhydrous solvent (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is degassed by bubbling argon through the solution for 15 minutes.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the 6-aryl-4-chloropyridazin-3(2H)-one derivative.

Conclusion

The selective functionalization of this compound is a synthetically tractable challenge that can be addressed through a careful consideration of the interplay between electronic and steric effects, as well as the judicious choice of reaction conditions. For nucleophilic aromatic substitution reactions, the less sterically hindered C6 position is generally the more reactive site, particularly with bulky nucleophiles. However, the regioselectivity can be influenced by factors such as solvent polarity. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative, where the choice of ligand can be leveraged to control the site of functionalization. This guide provides a foundational understanding of these principles, empowering researchers to rationally design synthetic routes to novel pyridazinone-based molecules with therapeutic potential.

References

- Heinisch, G., Matuszczak, B., & Wilke, J. (1997). PYRIDAZINES, 85.1 ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES. Heterocycles, 45(12), 2475.

- Wavefunction, Inc. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

- Lee, W. S., Park, K. H., & Yoon, Y. J. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(5), 499-503.

- Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.

- Harris, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 6(9), 7434-7448.

- Abdelrahman, N. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(9), 1121-1139.

- Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(4), 1061-1063.

- Wikipedia. (2023).

- Rageh, A. H., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(3), e1900295.

- Sigma-Aldrich. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)

- Wavefunction, Inc. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

-

Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[4][5][6]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 86, 288-295.

- Hartwig, J. F., et al. (2019). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.

- Chemistry LibreTexts. (2023).

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.

- The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. (2022). 16.

- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391.

- Bickelhaupt, F. M., & Baerends, E. J. (2003). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions.

- Stokes, B. H., & Vant-Hull, B. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 15(7), 4575-4584.

- Shen, Q., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391.

- Frank, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 56(30), 4504-4507.

- Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Dai, X., et al. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform, 44(45)*.

- de Farias, F. M. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.

- Kumar, D., et al. (2010). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic & Biomolecular Chemistry, 8(21), 4945-4952.

- Li, J., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3626-3330.

- de Farias, F. M. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- Khan, M. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6549.

- La-Venia, A., et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 86(17), 11848-11859.

- Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758.

-

Chen, Y., et al. (2021). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][6][15]oxazines by intramolecular Hiyama coupling. Nature Communications, 12(1), 1-8.

- El-Gazzar, M. G., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195033.

- Díaz-García, D., et al. (2020). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.

- Amanote Research. Synthesis and Reactivity of 3 (2H) -Pyridazinone.

Sources

- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wuxibiology.com [wuxibiology.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. organicreactions.org [organicreactions.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Tautomeric Equilibria in Dichloropyridazinone Scaffolds: A Technical Guide for Drug Discovery and Development

Foreword: The Dynamic Nature of a Privileged Scaffold

Pyridazinone derivatives represent a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, dichloropyridazinone compounds are particularly valuable synthetic intermediates and pharmacophores. Their reactivity and biological interactions are not governed by a single, static structure but rather by a dynamic equilibrium between tautomeric forms. Understanding and controlling this tautomerism is paramount for researchers, scientists, and drug development professionals aiming to rationally design more efficacious and selective therapeutic agents. This guide provides an in-depth technical exploration of the core principles of tautomerism in dichloropyridazinone systems, offering field-proven insights into its characterization and implications.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomerism

The principal tautomeric relationship in 3(2H)-pyridazinones, including the dichlorinated analogues, is the lactam-lactim equilibrium. This is a form of keto-enol tautomerism where the proton can reside on either a nitrogen atom (lactam form) or an oxygen atom (lactim form).

-

Lactam (Keto) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the heterocyclic ring. This form is generally more stable in most pyridazinone systems.

-

Lactim (Enol) Form: Features a hydroxyl group (O-H) and a C=N double bond within the ring, leading to an aromatic pyridazine system.

The position of this equilibrium is not fixed; it is a dynamic process influenced by a variety of factors, which can have profound consequences on the molecule's physicochemical properties and its interactions with biological targets.

Caption: Lactam-lactim tautomeric equilibrium in 4,5-dichloropyridazinone.

Influential Factors on Tautomeric Preference

The delicate balance between the lactam and lactim forms can be shifted by both intrinsic and extrinsic factors. A comprehensive understanding of these is crucial for predicting and controlling tautomeric behavior.

Electronic Effects of Substituents

The electronic nature of substituents on the pyridazinone ring plays a significant role. In the case of dichloropyridazinones, the two chlorine atoms are electron-withdrawing groups. This generally favors the lactam form, as the electron density on the ring is reduced, making the protonation of the ring nitrogen (to form the lactim) less favorable. Theoretical studies on substituted pyridazinones have shown that electron-withdrawing groups tend to stabilize the lactam tautomer.[2]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric equilibrium.[3][4]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the C=O and N-H groups of the lactam form, as well as the O-H group of the lactim form. Generally, polar solvents tend to stabilize the more polar tautomer. For many heterocyclic systems, the lactam form is more polar and is thus favored in polar solvents.[2]

-

Aprotic Solvents (e.g., chloroform, DMSO): In these solvents, the equilibrium can shift. For instance, in a study on a novel thiadiazole derivative, the keto form was favored in the polar aprotic solvent DMSO, while the enol form was favored in the non-polar solvent chloroform.[5]

Theoretical studies on the parent pyridazin-3(2H)-one using DFT methods have highlighted that protic polar solvents are required to reduce the high activation energy for the tautomeric conversion.[6][7][8]

Spectroscopic Characterization of Tautomers

Distinguishing between and quantifying the ratio of tautomers in solution requires the use of various spectroscopic techniques. Each method provides unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism.[9] Distinct chemical shifts for the protons and carbons in each tautomer allow for their identification and quantification.

-

¹H NMR: The presence of both tautomers in solution at a slow rate of exchange on the NMR timescale will result in two distinct sets of signals. Key signals to monitor include the N-H proton of the lactam and the O-H proton of the lactim. However, these can be broad and may exchange with solvent protons. The chemical shifts of the ring protons are also sensitive to the tautomeric form.

-

¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form (typically in the range of 160-180 ppm) is a key indicator and will be absent in the lactim form, which will instead show a C-O signal at a different chemical shift. For a novel 1,3,4-thiadiazole derivative, the presence of two signals at δ 204.5 ppm (ketonic carbon) and δ 155.5 ppm (enolic carbon) confirmed the keto-enol tautomerism.[5]

Table 1: Representative ¹H NMR Data for Substituted Dichloropyridazinone Derivatives (Predominantly Lactam Form)

| Compound | Solvent | Ring H (δ, ppm) | Other Key Signals (δ, ppm) | Reference |

| 4,5-dichloro-2-(p-tolyl)pyridazin-3-one | DMSO-d6 | 8.32 (s, 1H) | 7.41 (d, 2H), 7.32 (d, 2H), 2.37 (s, 3H) | [10] |

| 5-chloro-2-(2-fluorobenzyl)-6-phenylpyridazin-3-one | CDCl₃ | 7.05-7.58 (m, 10H, Ar-H) | 5.44 (s, 2H, CH₂) | [11] |

| 5-chloro-2-(4-iodobenzyl)-6-phenylpyridazin-3-one | CDCl₃ | 7.21-7.67 (m, 9H, Ph-H) | 5.28 (s, 2H, CH₂) | [11] |

UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules, making it an excellent tool for studying tautomeric equilibria. The lactam and lactim forms have different chromophores and will, therefore, exhibit distinct absorption spectra. The lactim form, being aromatic, often absorbs at a longer wavelength compared to the non-aromatic lactam form. By measuring the absorbance at specific wavelengths characteristic of each tautomer, their relative concentrations can be determined. This technique has been successfully used to quantify tautomeric equilibria in various pyridone and azo dye systems.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence for the presence of specific functional groups.

-

Lactam Form: A strong absorption band corresponding to the C=O stretch, typically in the range of 1650-1700 cm⁻¹.

-

Lactim Form: The absence of a strong C=O stretch and the presence of an O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band.

2D IR spectroscopy has emerged as a powerful technique to distinguish between tautomers, even in aqueous solutions where the O-H signal from water can be overwhelming.[14]

Experimental Workflow for Tautomer Analysis

The following provides a generalized, self-validating protocol for the characterization and quantification of tautomeric equilibria in a novel dichloropyridazinone compound.

Caption: Experimental workflow for the study of tautomerism in dichloropyridazinone compounds.

Protocol: Determination of Tautomeric Ratio using ¹H NMR and UV-Vis Spectroscopy

Objective: To quantify the lactam:lactim ratio of a dichloropyridazinone derivative in different solvents.

Materials:

-

Synthesized dichloropyridazinone compound

-

Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄

-

UV-grade solvents: Acetonitrile, Chloroform, Methanol, Water

-

NMR spectrometer (≥400 MHz)

-

UV-Vis spectrophotometer

Methodology:

Part A: ¹H NMR Analysis

-

Sample Preparation: Prepare solutions of the dichloropyridazinone compound in each deuterated solvent at a concentration of ~5-10 mg/mL.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Signal Identification: Identify distinct signals corresponding to the lactam and lactim tautomers. If the exchange is slow, separate sets of peaks will be observed. If the exchange is fast, an averaged spectrum will be seen, and variable temperature NMR may be required.

-

Quantification: Integrate non-exchangeable proton signals that are unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers.

-

Self-Validation: Use multiple, well-resolved signals for each tautomer to ensure consistency in the calculated ratio.

-

Part B: UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of the dichloropyridazinone in a solvent in which it is highly soluble (e.g., acetonitrile).

-

Sample Preparation: Prepare a series of dilutions of the stock solution in each of the UV-grade solvents to a final concentration that gives an absorbance in the range of 0.1-1.0 AU.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample from 200-500 nm.

-

Data Analysis:

-

Identify the λ_max values for the lactam and lactim forms. These may need to be confirmed by computational methods (TD-DFT) or by synthesizing "locked" analogues (N-methylated for lactam, O-methylated for lactim).

-

If distinct, non-overlapping peaks are present, the ratio of absorbances at their respective λ_max values (corrected for their molar extinction coefficients) can be used to determine the tautomer ratio.

-

If the peaks overlap, deconvolution methods can be applied.

-

Self-Validation: The tautomeric ratios determined by UV-Vis should be in agreement with those determined by NMR for the same solvent systems.

-

Implications for Drug Development

The tautomeric state of a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the lactam and lactim tautomers can lead to different binding affinities and selectivities for a biological target.

-

Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity (logP), and pKa, which in turn impact absorption, distribution, metabolism, and excretion (ADME).

-

Intellectual Property: Different tautomeric forms can be considered distinct chemical entities, which has implications for patent claims.

For example, the anticancer activity of novel pyridazinone derivatives has been demonstrated, and it is plausible that the predominant tautomeric form in physiological conditions is responsible for the observed biological effect.[10]

Conclusion and Future Outlook

The tautomerism of dichloropyridazinone compounds is a critical aspect that must be considered in their synthesis and application, particularly in the field of drug discovery. While the lactam form is often predominant, the equilibrium is dynamic and sensitive to the molecular environment. A thorough characterization using a combination of spectroscopic techniques (NMR, UV-Vis, IR) and computational methods is essential for a complete understanding. Future research should focus on isolating and characterizing both tautomers through techniques like X-ray crystallography and developing synthetic strategies to "lock" the molecule in a desired tautomeric form to definitively establish structure-activity relationships. Such endeavors will undoubtedly pave the way for the development of more potent and selective pyridazinone-based therapeutics.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarena.com [scholarena.com]

- 7. researchgate.net [researchgate.net]

- 8. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cbijournal.com [cbijournal.com]

- 11. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Derivatives of 4,6-Dichloropyridazin-3(2H)-one

Introduction: The Versatile Scaffold of 4,6-Dichloropyridazin-3(2H)-one

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the various pyridazinone precursors, this compound stands out as a highly versatile and reactive building block. Its two distinct chlorine atoms at the C4 and C6 positions, coupled with the reactive N-H moiety, provide three strategic sites for functionalization. This guide offers an in-depth exploration of the synthesis of this core and its derivatization through key synthetic transformations, providing researchers and drug development professionals with a comprehensive understanding of the underlying chemistry and practical methodologies.

Part 1: Synthesis of the Core Scaffold: this compound

The journey into the diverse world of 4,6-disubstituted pyridazin-3(2H)-ones begins with the reliable synthesis of the chlorinated precursor. The most common and industrially scalable approach involves a two-step process starting from readily available maleic anhydride.

Step 1: Cyclocondensation to form 3,6-Pyridazinediol

The initial step is the cyclocondensation reaction between maleic anhydride and hydrazine hydrate. This reaction proceeds via the formation of a hydrazide intermediate, which then cyclizes to form the stable 3,6-pyridazinediol. The reaction is typically carried out in an acidic aqueous medium at reflux.

Experimental Protocol: Synthesis of 3,6-Pyridazinediol

-

To a round-bottom flask equipped with a reflux condenser, add maleic anhydride (1.0 mol) and water (500 mL).

-

Slowly add hydrazine hydrate (1.0 mol) to the stirred suspension.

-

Add concentrated hydrochloric acid (0.1 mol) to the mixture.

-